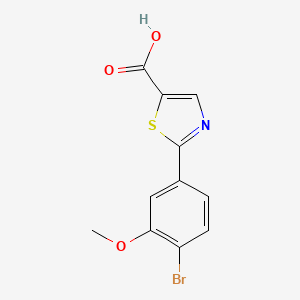
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a bromine atom, and a methoxy group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methoxybenzaldehyde and thioamide.
Formation of Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving the condensation of 4-bromo-3-methoxybenzaldehyde with thioamide under acidic conditions.
Carboxylation: The resulting thiazole derivative is then subjected to carboxylation using carbon dioxide in the presence of a base to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and waste generation.
化学反応の分析
Types of Reactions
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thioethers.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Esterification: Catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Formation of substituted thiazole derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers.
Esterification: Formation of esters of this compound.
科学的研究の応用
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
作用機序
The mechanism of action of 2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the thiazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The methoxy group may enhance the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
- 2-(4-Bromo-3-methoxyphenyl)acetic acid
- 4-Bromo-3-methoxyphenylacetic acid
- 4-Bromo-2-methoxyphenol
Uniqueness
2-(4-Bromo-3-methoxy-phenyl)-thiazole-5-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
886370-38-3 |
|---|---|
分子式 |
C11H8BrNO3S |
分子量 |
314.16 g/mol |
IUPAC名 |
2-(4-bromo-3-methoxyphenyl)-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3S/c1-16-8-4-6(2-3-7(8)12)10-13-5-9(17-10)11(14)15/h2-5H,1H3,(H,14,15) |
InChIキー |
IRFYZOXAUHEIJU-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=NC=C(S2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















